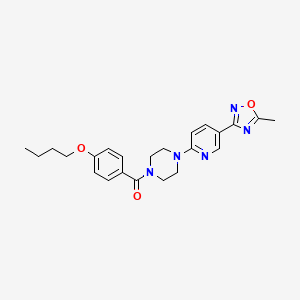
(4-Butoxyphenyl)(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-Butoxyphenyl)(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C23H27N5O3 and its molecular weight is 421.501. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (4-Butoxyphenyl)(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone is a complex organic molecule that incorporates several pharmacologically relevant moieties, including oxadiazole and piperazine. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is C20H24N4O2, with a molecular weight of approximately 368.43 g/mol. The structure includes a butoxyphenyl group and a piperazine ring substituted with a pyridine and an oxadiazole moiety, which are known for their diverse biological activities.
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole moiety often exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-oxadiazoles have been shown to possess antibacterial and antifungal activities. A study demonstrated that similar oxadiazole-containing compounds displayed moderate to excellent antimicrobial effects against various bacterial strains, suggesting that the incorporation of the oxadiazole ring in our compound may confer similar properties .
Anticancer Activity
The piperazine and pyridine components are frequently associated with anticancer properties. Studies have shown that piperazine derivatives can inhibit tumor growth and induce apoptosis in cancer cells. Specifically, compounds with structural similarities to this compound have been reported to exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer .
Neuroprotective Effects
There is emerging evidence that oxadiazole derivatives may also possess neuroprotective effects. For example, compounds similar in structure have been evaluated for their ability to protect neuronal cells from oxidative stress and apoptosis. This suggests potential applications in neurodegenerative diseases .
Case Studies
- Antimicrobial Screening : A series of oxadiazole derivatives were tested against standard bacterial strains (e.g., E. coli, S. aureus). Results showed that many derivatives exhibited significant inhibition zones, indicating strong antibacterial activity. The structure–activity relationship (SAR) analysis revealed that modifications to the oxadiazole ring significantly influenced potency .
- Anticancer Evaluation : In vitro studies on piperazine derivatives indicated that substitutions on the piperazine nitrogen significantly affected cytotoxicity against cancer cell lines. One study highlighted a derivative with an oxadiazole group achieving an IC50 of less than 10 µM against A549 lung cancer cells .
- Neuroprotection Studies : Research involving oxadiazole-containing compounds demonstrated their ability to reduce neuronal cell death in models of oxidative stress. These findings suggest potential therapeutic roles in conditions like Alzheimer's disease .
Table 1: Biological Activities of Related Compounds
| Compound Name | Structure | Activity Type | IC50/Minimum Inhibition Concentration |
|---|---|---|---|
| Compound A | Oxadiazole derivative | Antimicrobial | 15 µg/mL against E. coli |
| Compound B | Piperazine-based | Anticancer | 8 µM against A549 cells |
| Compound C | Neuroprotective agent | Neuroprotection | Significant reduction in apoptosis |
Table 2: Structure–Activity Relationship (SAR) Insights
Properties
IUPAC Name |
(4-butoxyphenyl)-[4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O3/c1-3-4-15-30-20-8-5-18(6-9-20)23(29)28-13-11-27(12-14-28)21-10-7-19(16-24-21)22-25-17(2)31-26-22/h5-10,16H,3-4,11-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXMGWKPJKNQMTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=C(C=C3)C4=NOC(=N4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














